molecular formula C25H24N2O4 B12345404 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide

Cat. No.: B12345404
M. Wt: 416.5 g/mol
InChI Key: GWPFUPLGMPFFQS-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular structure, which includes a benzoyl group, a tetrahydroquinoline ring, and a dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the dimethoxybenzamide moiety is attached through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for the Pictet-Spengler and Friedel-Crafts reactions, as well as automated systems for the amide coupling step to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide
  • 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(5-chloro-2-methoxyphenyl)urea

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C25H24N2O4/c1-30-21-11-6-12-22(31-2)23(21)24(28)26-19-14-13-17-10-7-15-27(20(17)16-19)25(29)18-8-4-3-5-9-18/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H,26,28)

InChI Key

GWPFUPLGMPFFQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

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